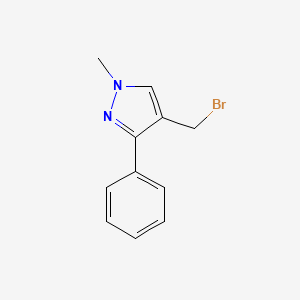

4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole

描述

4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole is an organic compound belonging to the pyrazole family This compound features a bromomethyl group attached to the fourth position of the pyrazole ring, a methyl group at the first position, and a phenyl group at the third position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole typically involves the bromomethylation of a suitable precursor. One common method is the radical bromination of 1-methyl-3-phenyl-1H-pyrazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

化学反应分析

Types of Reactions

4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:

Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic substitution: Formation of substituted pyrazoles with various functional groups.

Oxidation: Formation of pyrazole carboxylic acids or aldehydes.

Reduction: Formation of 1-methyl-3-phenyl-1H-pyrazole.

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole, as anticancer agents. For instance, derivatives have been synthesized and screened for cytotoxic effects against various cancer cell lines. The presence of the bromomethyl group is believed to enhance the compound's ability to interact with biological targets, making it a candidate for further development as an anticancer drug .

Tyrosine Kinase Inhibitors

The compound has been investigated for its role as a scaffold in the development of tyrosine kinase inhibitors (TKIs). TKIs are crucial in cancer therapy due to their ability to inhibit specific enzymes involved in tumor growth and proliferation. The structural features of this compound allow for modifications that can lead to compounds with enhanced TKI activity .

Building Block in Organic Synthesis

This compound serves as an important building block in organic synthesis. Its bromomethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. This versatility makes it valuable for synthesizing more complex pyrazole derivatives that may possess desirable biological activities or material properties .

Formation of Novel Heterocycles

The compound can be used to synthesize novel heterocyclic compounds through cyclization reactions. For example, it has been utilized in the preparation of pyrazolo[3,4-c]pyrazoles via microwave-assisted reactions, which demonstrate improved yields and reduced reaction times compared to traditional methods . This approach is particularly useful for creating libraries of compounds for drug discovery.

Case Studies and Research Findings

A selection of studies illustrates the applications of this compound:

作用机制

The mechanism of action of 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.

相似化合物的比较

Similar Compounds

4-(Bromomethyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of a pyrazole ring.

4-(Bromomethyl)-2-cyanobiphenyl: Contains a biphenyl structure with a bromomethyl group.

4-(Bromomethyl)-2-methylindole: Features an indole ring with a bromomethyl group.

Uniqueness

4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole is unique due

生物活性

4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including cytotoxicity, anti-inflammatory effects, and potential therapeutic applications in various diseases.

Chemical Structure and Synthesis

The structure of this compound features a bromomethyl group attached to a methyl and phenyl-substituted pyrazole ring. The synthesis typically involves the condensation of hydrazine derivatives with suitable carbonyl compounds, followed by bromination to introduce the bromomethyl moiety.

Cytotoxicity

Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the micromolar range against MCF7 (breast cancer) cells, suggesting potential as anticancer agents. The mechanism of action may involve the induction of apoptosis through caspase activation pathways .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | ~39.70 |

| Analog A | MDA-MB-231 | ~0.26 |

| Analog B | HepG2 | ~0.58 |

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. In studies, compounds have demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain analogs showed up to 93% inhibition of IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

| Compound | Cytokine | Inhibition (%) at 10 µM |

|---|---|---|

| This compound | TNF-α | 76 |

| Analog C | IL-6 | 93 |

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored against various bacterial strains. Compounds similar to this compound were tested against E. coli and Staphylococcus aureus, showing promising results with significant inhibition at low concentrations .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Caspases : Inducing apoptosis in cancer cells through caspase activation.

- Cytokine Receptors : Modulating inflammatory responses by inhibiting cytokine signaling pathways.

- Enzymatic Inhibition : Compounds have been shown to inhibit enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase (AChE) and carbonic anhydrase (CA) .

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in preclinical models:

- Anticancer Efficacy : A study demonstrated that a derivative exhibited potent antiproliferative activity against MDA-MB-231 cells with an IC50 value significantly lower than that of traditional chemotherapeutics.

- Inflammatory Models : In carrageenan-induced paw edema models, pyrazole analogs showed comparable efficacy to established NSAIDs, indicating their potential as alternative anti-inflammatory agents.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole, and how do reaction conditions influence yields?

The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. A common approach involves reacting pyrazole precursors with bromomethylating agents (e.g., N-bromosuccinimide) under controlled conditions. For example, similar pyrazole derivatives are synthesized by coupling diazonium salts with ethyl acetoacetate, followed by functionalization with thiosemicarbazide in glacial acetic acid . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.3 molar ratio of precursor to brominating agent) and inert atmospheres to minimize side reactions. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) significantly impact purity and efficiency .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : - and -NMR confirm substitution patterns and bromomethyl group integration (e.g., δ~4.3 ppm for -CHBr) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry and intermolecular interactions. For pyrazole analogs, planar ring structures (deviations <0.02 Å) and dihedral angles (e.g., 5.49° between phenyl and pyrazole rings) are typical . Mercury software visualizes packing motifs (e.g., C–H···π interactions) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 279.03) .

Q. How should researchers handle safety risks associated with the bromomethyl group?

The bromomethyl group is reactive and potentially toxic. Key precautions include:

- Use of PPE (gloves, goggles) and fume hoods during synthesis.

- Storage in amber vials at –20°C to prevent light/heat-induced degradation.

- Quenching residues with 10% sodium thiosulfate to neutralize bromide byproducts .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. computational models) be resolved?

Discrepancies often arise from dynamic effects (e.g., torsional flexibility) or experimental resolution limits. Strategies include:

- Refining data with SHELXL using anisotropic displacement parameters for heavy atoms (e.g., Br) .

- Comparing DFT-optimized geometries (B3LYP/6-31G*) with experimental data to identify outliers. For example, C–Br bond lengths in pyrazoles typically range 1.89–1.92 Å; deviations >0.03 Å may indicate lattice strain .

Q. What strategies optimize regioselectivity in further functionalization (e.g., Suzuki coupling)?

The bromomethyl group is susceptible to nucleophilic attack. To enhance regioselectivity:

- Use Pd(PPh) catalysts for cross-couplings, maintaining low temperatures (0–25°C) to suppress β-hydride elimination.

- Protect reactive sites via temporary groups (e.g., tert-butyloxycarbonyl) during multi-step syntheses. Evidence from triazole-pyrazole hybrids shows >80% yields when coupling with arylboronic acids under Miyaura conditions .

Q. How can computational modeling predict biological activity or reactivity trends?

- Docking studies : Target the compound’s phenyl/pyrazole core to enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. Pyrazole derivatives show affinity for hydrophobic pockets (binding energy <–8 kcal/mol) .

- QSAR models : Correlate Hammett σ values of substituents (e.g., electron-withdrawing Br) with antimicrobial IC data. For example, logP adjustments via methoxy groups improve membrane permeability .

Q. What analytical techniques resolve decomposition pathways under storage or reaction conditions?

- HPLC-MS : Monitor degradation products (e.g., demethylated or debrominated species) using C18 columns and 0.1% formic acid gradients.

- TGA/DSC : Identify thermal decomposition thresholds (e.g., onset ~180°C for pyrazole analogs) .

Q. Methodological Tables

Table 1. Comparison of Synthetic Routes

| Method | Reagents | Yield (%) | Purity (HPLC) | Key Reference |

|---|---|---|---|---|

| Bromomethylation | NBS, AIBN, CCl | 65–72 | >95% | |

| Cyclocondensation | Ethyl acetoacetate, HNCSNH | 58–63 | 90–93% | |

| Click Chemistry | CuSO, Sodium ascorbate | 75–81 | >98% |

Table 2. Crystallographic Data for Pyrazole Analogs

| Parameter | Value | Compound Reference |

|---|---|---|

| Space group | P222 | |

| Unit cell (Å) | a=11.35, b=14.05, c=15.95 | |

| C–Br bond length (Å) | 1.907(3) |

属性

IUPAC Name |

4-(bromomethyl)-1-methyl-3-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c1-14-8-10(7-12)11(13-14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJNSAWCLMMJHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=CC=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70699203 | |

| Record name | 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499770-86-4 | |

| Record name | 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499770-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。